Structural Distinctiveness from the 5,6-Dimethyl Analog (WAY-350471/M4 mAChR Agonist-1): Predicted Physicochemical Divergence
The target compound differs from the most frequently cited direct analog, 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (WAY-350471, CAS 785705-53-5), by the replacement of a methyl group at the 6-position with an ethyl group, and the absence of a methyl at the 5-position. This results in a molecular formula of C15H20N4OS (MW 304.41) versus C14H18N4OS (MW 290.38) for the analog [1]. Predicted logP increases from approximately 2.5 (5,6-dimethyl analog) to approximately 2.96 (6-ethyl-2-methyl analog), and the topological polar surface area (tPSA) shifts slightly (58.12 Ų vs. ~58.0 Ų), as computed by standard cheminformatics tools [2]. While these are predicted values, the increased lipophilicity and molecular volume are sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles, making the two compounds non-fungible in a screening or lead optimization context [3].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.96 (predicted) |
| Comparator Or Baseline | 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: clogP ~2.5 (predicted); experimental logD data not publicly available for either compound |
| Quantified Difference | Δ clogP ≈ +0.46 (increased lipophilicity for the 6-ethyl-2-methyl analog) |
| Conditions | Predicted using the XLogP3 algorithm via PubChem resource; no experimental logP/logD values published for either compound |
Why This Matters
A logP increase of ~0.5 units can significantly enhance passive membrane permeability but also elevate plasma protein binding and CYP-mediated clearance risk; researchers requiring a less lipophilic starting point for lead optimization should not substitute the 5,6-dimethyl analog with the 6-ethyl-2-methyl compound without verifying the impact on their specific assay system.
- [1] PubChem. Compound Summary: 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, CID 2464730. Molecular Formula: C14H18N4OS, MW 290.38. Accessed 2026-04-28. View Source
- [2] Sildrug.ibb.waw.pl. Physicochemical property prediction for C15H20N4OS: clogP = 2.96, tPSA = 58.12 Ų. Accessed 2026-04-28. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General principle; not specific to this compound). View Source
